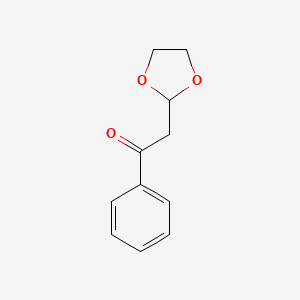

2-(1,3-Dioxolan-2-yl)-1-phenylethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOSDCLCONAJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306011 | |

| Record name | NSC173198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55337-55-8 | |

| Record name | NSC173198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC173198 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl 1 Phenylethanone and Its Structural Analogs

Conventional Acetalization Routes to the 1,3-Dioxolane (B20135) Moiety

The formation of the 1,3-dioxolane group is a common strategy to protect carbonyl functionalities. In the context of synthesizing 2-(1,3-Dioxolan-2-yl)-1-phenylethanone, this involves the selective protection of an aldehyde in the presence of a ketone.

The most prevalent method for forming 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-diol, typically ethylene (B1197577) glycol. The reaction is an equilibrium process, and to drive it toward the formation of the acetal (B89532), water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. youtube.comresearchgate.net The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps results in the formation of a stable five-membered cyclic acetal, also known as a 1,3-dioxolane. ncert.nic.inyoutube.com

A variety of Brønsted and Lewis acid catalysts can be employed to facilitate this transformation. The choice of catalyst can influence reaction times and yields.

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Reflux in benzene (B151609) or toluene (B28343) with azeotropic removal of water | researchgate.net |

| Zirconium tetrachloride (ZrCl₄) | Mild reaction conditions | organic-chemistry.org |

| Bismuth Triflate (Bi(OTf)₃·4H₂O) | 0.1-1 mol% catalyst, with trialkyl orthoformate as a drying agent | researchgate.net |

| Supported Nafion Catalyst | Solid acid catalyst, allows for easier workup | researchgate.net |

| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Solvent-free conditions with trialkyl orthoformates | organic-chemistry.org |

The synthesis of this compound from its precursor, 3-oxo-3-phenylpropanal, presents a challenge of chemoselectivity. The precursor is a 1,3-dicarbonyl compound containing both a ketone and an aldehyde group. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more reactive towards nucleophilic attack. byjus.com This reactivity difference allows for the selective acetalization of the aldehyde group while leaving the ketone group intact. researchgate.net

Several methods have been developed to achieve high chemoselectivity in the protection of aldehydes in the presence of ketones. organic-chemistry.orgresearchgate.net These strategies often rely on mild reaction conditions and specific catalysts that favor the reaction with the more accessible aldehyde carbonyl. For instance, catalysts like zirconium tetrachloride are known to be highly efficient and chemoselective for acetalization under mild conditions. organic-chemistry.org

| Catalyst/Reagent System | Key Features | Reference |

|---|---|---|

| Tetrabutylammonium tribromide / Trialkyl orthoformate | Mild, convenient method that tolerates acid-sensitive groups. | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Highly efficient and chemoselective under mild conditions. | organic-chemistry.org |

| Nickel(II) Complexes | Catalyzes chemoselective acetalization under neutral conditions. | researchgate.net |

| Eosin Y (photocatalyst) | Visible light-mediated protection under neutral conditions; ketones remain intact. | organic-chemistry.org |

Formation of the 1-Phenylethanone Backbone

The synthesis of the 1-phenylethanone core, specifically the 3-oxo-3-phenylpropanal precursor, can be achieved through several classical organic reactions.

A primary route to the 1-phenylethanone backbone of the target molecule involves a two-step process starting with benzene or a substituted derivative.

Friedel-Crafts Acylation: The first step is the synthesis of acetophenone (B1666503). This is typically accomplished via the Friedel-Crafts acylation of benzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.comsigmaaldrich.commasterorganicchemistry.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring to form the aryl ketone. youtube.comsigmaaldrich.com

Claisen Condensation: The resulting acetophenone is then used to construct the three-carbon chain of the precursor. A mixed (or crossed) Claisen condensation between acetophenone and an ester, such as ethyl formate, provides an effective route to 3-oxo-3-phenylpropanal. libretexts.orgopenstax.org In this reaction, a strong base (e.g., sodium ethoxide) deprotonates the α-carbon of acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. wikipedia.orgmasterorganicchemistry.com Subsequent loss of the ethoxide leaving group yields the β-ketoaldehyde. masterorganicchemistry.comuwindsor.ca

An alternative strategy to form the 3-oxo-3-phenylpropanal precursor involves the manipulation of carbonyl groups in a pre-existing carbon skeleton. A key method is the oxidation of a corresponding alcohol. The precursor for this reaction would be 3-hydroxy-1-phenylpropan-1-one. nih.govnist.gov This β-hydroxy ketone can be oxidized to the desired β-ketoaldehyde. foodb.ca The oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this selective transformation. rsc.org

Multi-Component Approaches to Dioxolane-Substituted Ketones

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net A hypothetical one-pot synthesis for a dioxolane-substituted ketone like the target compound could involve the reaction of a phenyl-containing starting material, a three-carbon synthon, and ethylene glycol. For example, a cascade reaction involving a β-ketothioamide, an arylglyoxal, and another dicarbonyl compound has been shown to produce complex heterocycles regioselectively in one pot. acs.org While a specific MCR for this compound is not prominently documented, the principles of MCRs suggest that a convergent synthesis could be designed, potentially involving a catalyzed reaction between acetophenone, an orthoformate (as a one-carbon source), and ethylene glycol under conditions that promote a cascade of condensation and cyclization events.

Stereocontrolled Synthesis of Chiral Derivatives

Achieving control over the three-dimensional arrangement of atoms is a primary challenge in the synthesis of chiral molecules related to this compound. The presence of stereocenters, both within the dioxolane ring and potentially on the side chain, necessitates sophisticated synthetic approaches to selectively produce the desired isomer. Methodologies to achieve this include the use of chiral catalysts, the functionalization of pre-existing chiral cyclic acetals, and the temporary incorporation of chiral auxiliaries.

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts, typically chiral metal complexes or organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. mdpi.comnih.gov

While direct enantioselective catalytic synthesis of this compound is not extensively detailed, the principles can be applied from syntheses of related chiral structures. For instance, rhodium(II) catalysts with chiral carboxylate ligands have been used to control the stereoselective cycloaddition in the formation of chiral 1,3-dioxoles. nih.gov Similarly, chiral N,N'-dioxide/cobalt(II) complexes have demonstrated high efficiency and stereoselectivity in the (2+1) cycloaddition of thioketones to produce tetrasubstituted thiiranes, achieving up to >19:1 diastereomeric ratio (dr) and 97% enantiomeric excess (ee). researchgate.net Copper-catalyzed asymmetric reactions, such as the cyclizative aminoboration to form cis-2,3-disubstituted piperidines, also highlight the power of chiral metal-ligand complexes in controlling stereochemistry. nih.gov

These approaches underscore a common strategy: a chiral catalyst forms a complex with the substrate, guiding the reaction pathway through a lower energy transition state for one enantiomer, resulting in a highly stereoselective transformation.

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral N,N'-dioxide/Cobalt(II) Complex | (2+1) Cycloaddition | Yields tetrasubstituted thiiranes with high dr and ee. | researchgate.net |

| [CuOTf]2·PhH / (S, S)-Ph-BPE | Cyclizative Aminoboration | Synthesizes chiral 2,3-disubstituted piperidines with excellent enantioselectivity. | nih.gov |

| Rh(II) with Chiral Carboxylate Ligands | Carbonyl Ylide Cycloaddition | Enables stereoselective C-O bonding in the formation of chiral 1,3-dioxoles. | nih.gov |

| Squaramide Organocatalyst | [3+2] Cycloaddition | Catalyzes the formation of complex dispirocyclic compounds with high stereocontrol. | mdpi.com |

This strategy relies on using a cyclic acetal that is already chiral, typically prepared from an enantiomerically pure diol. The existing stereocenters on the dioxolane ring then direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection.

A key example is the stereoselective formation of substituted 1,3-dioxolanes via the trapping of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com In this process, an alkene is oxidized with a hypervalent iodine reagent in the presence of a carboxylic acid to generate a cyclic cation. The pre-existing stereochemistry of the dioxolane ring, derived from a chiral diol, creates diastereotopic faces for the nucleophilic attack. This steric influence guides the incoming nucleophile to a specific face, resulting in a highly diastereoselective product formation. mdpi.com

Another powerful application involves the use of chiral 1,3-dioxolan-4-ones, which can be readily prepared from enantiopure α-hydroxy acids like mandelic acid or lactic acid. mdpi.com These compounds can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner. For example, the Michael addition of a (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one enolate to butenolide establishes a new stereocenter with high selectivity, controlled by the existing stereocenters of the dioxolanone ring. mdpi.com This method effectively uses the dioxolanone as a chiral acyl anion equivalent.

| Chiral Substrate | Reaction | Key Principle | Reference |

|---|---|---|---|

| Chiral 1,3-Dioxolane from Chiral Diol | Nucleophilic trapping of a 1,3-dioxolan-2-yl cation | Existing stereocenters on the ring direct the approach of the nucleophile to one face of the cation. | mdpi.com |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael Addition to Butenolide | The chiral enolate, stabilized by the dioxolanone structure, reacts with high diastereoselectivity. | mdpi.com |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This is a reliable and well-established method for asymmetric synthesis. researchgate.net

Commonly used chiral auxiliaries include Evans-type oxazolidinones, camphor-derived sultams, and pseudoephedrine. wikipedia.orgharvard.edu The auxiliary is covalently bonded to the substrate, and its rigid, chiral structure blocks one face of the reactive center, forcing the reagent to approach from the less sterically hindered face.

For example, in the synthesis of optically active carboxylic acids, a chiral N-acyloxazolidinone can be employed. nih.gov The conjugate hydride reduction of an α,β-unsaturated carboximide attached to a chiral oxazolidinone, followed by asymmetric protonation of the resulting enolate, can create new stereogenic centers with high levels of diastereoselectivity. nih.gov The stereochemical outcome is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary. wikipedia.org Once the desired stereocenters are set, the auxiliary can be cleaved hydrolytically or reductively to reveal the chiral product. harvard.edu

| Chiral Auxiliary Class | Example Application | Mode of Action | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Diastereoselective aldol (B89426) and alkylation reactions | Forms a chelated (Z)-enolate that directs the approach of electrophiles. | wikipedia.orgharvard.edu |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, conjugate additions | Provides steric hindrance to control the approach of reagents to an attached dienophile or enone. | wikipedia.orgharvard.edu |

| Pseudoephedrine | Asymmetric alkylation of carbonyls | Forms a chiral enolate with high facial bias. | wikipedia.org |

Biocatalytic and Chemo-Enzymatic Transformations in the Synthesis of Related Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and sustainability. researchgate.net Chemo-enzymatic synthesis integrates enzymatic steps with traditional chemical transformations to build complex molecules efficiently. beilstein-journals.orgnih.gov

Enzymes such as ketoreductases (KREDs), lipases, and oxidases are particularly useful for synthesizing chiral building blocks. For instance, the asymmetric reduction of a ketone to a chiral alcohol can be achieved with exceptional enantiomeric excess using a KRED and a cofactor like NADPH. researchgate.net This method was successfully used to synthesize (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol with 93% ee. researchgate.net

Lipases are widely used for kinetic resolution of racemic alcohols and esters and can also catalyze other reactions like Baeyer-Villiger oxidations. A chemo-enzymatic pathway to produce chiral epoxides from levoglucosenone (B1675106) utilized a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com Other enzymes, such as dehydrogenases, can perform selective deacetylation reactions to prepare chiral α-hydroxy ketones from the corresponding acetoxy precursors. researchgate.net The use of whole-cell biocatalysts, such as Rhodococcus erythropolis, has also been reported for specific hydroxylation reactions. researchgate.net These biocatalytic methods provide access to enantiopure intermediates that are valuable for the synthesis of complex chiral targets. beilstein-journals.orgnih.gov

| Enzyme/System | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) with NADPH | Asymmetric Ketone Reduction | 2-Bromo-1-(4-amino-3,5-dichlorophenyl)ethan-1-one | (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | researchgate.net |

| Lipase | Baeyer-Villiger Oxidation | Cyclic ketone derived from levoglucosenone | Chiral lactone | mdpi.com |

| Dehydrogenase | Enzymatic Deacetylation | α-acetoxy enone | α-hydroxy ketone | researchgate.net |

| Rhodococcus erythropolis | Hydroxylation | (S)-[1-(Phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester | (1S,2R)-hydroxy derivative | researchgate.net |

Reactivity and Transformational Chemistry of 2 1,3 Dioxolan 2 Yl 1 Phenylethanone

Carbonyl Group Reactivity

The ketone carbonyl group is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions involving the adjacent α-carbon.

The electrophilic carbon atom of the carbonyl group in 2-(1,3-Dioxolan-2-yl)-1-phenylethanone is susceptible to attack by a range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily add to the carbonyl group. masterorganicchemistry.com This reaction, followed by an acidic workup, results in the formation of tertiary alcohols. masterorganicchemistry.com The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced.

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes. wikipedia.orglibretexts.org The reaction involves a phosphonium ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), which attacks the carbonyl carbon. wikipedia.orglibretexts.orgmasterorganicchemistry.com This leads to the formation of an oxaphosphetane intermediate that subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com This method is particularly useful for introducing a methylene (B1212753) group. wikipedia.orglibretexts.org Aldehydes can be efficiently converted into allylic dioxolanes through a Wittig-type reaction using 1,3-dioxolan-2-yl-methyltriphenylphosphonium bromide. researchgate.net

| Reaction Type | Reagent(s) | Intermediate | Product |

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | Alkoxide | Tertiary Alcohol |

| Wittig Olefination | Ph₃P=CHR | Oxaphosphetane | Alkene |

Reduction of the carbonyl group in this compound yields a secondary alcohol. The stereochemical outcome of this transformation is of significant interest due to the presence of the adjacent dioxolane group, which can influence the facial selectivity of the hydride attack.

Metal hydride reagents are commonly employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols. umass.edu Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although it is less selective. umass.edu

The stereochemistry of the reduction is governed by the steric and electronic environment around the carbonyl group. The approach of the hydride nucleophile can be directed by the existing stereocenter of the dioxolane moiety, potentially leading to diastereomeric products. The stereoselectivity of such reductions can often be predicted using models like Cram's rule or the Felkin-Anh model, which consider the steric hindrance of the substituents on the adjacent carbon atom. Biocatalytic reductions using ketoreductases (KREDs) offer a powerful alternative for achieving high stereoselectivity, yielding optically active alcohols. alaska.edumdpi.com These enzymes can be selected to produce either syn or anti diastereomers with high enantiomeric excess. alaska.edu

| Reducing Agent | Solvent | Typical Outcome | Stereochemical Consideration |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Secondary Alcohol | Diastereomeric mixture, outcome depends on substrate control |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Secondary Alcohol | Diastereomeric mixture, generally less selective than NaBH₄ |

| Ketoreductases (KREDs) | Aqueous buffer | Enantiomerically enriched Secondary Alcohol | High diastereo- and enantioselectivity possible alaska.edumdpi.com |

The carbon atom alpha (α) to the carbonyl group is acidic and can be deprotonated by a strong base to form a nucleophilic enolate ion. libretexts.orgmasterorganicchemistry.com This enolate serves as a key intermediate for forming a new carbon-carbon bond at the α-position.

The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation. libretexts.orgnih.gov The resulting enolate can then react with various electrophiles in an Sₙ2-type reaction. libretexts.org For instance, alkylation with an alkyl halide introduces a new alkyl group at the α-carbon. libretexts.org This methodology is a cornerstone of organic synthesis for constructing more complex molecular frameworks. The enolate can also be trapped with reagents like trimethylsilyl chloride (TMSCl) to form a silyl enol ether, which is another versatile synthetic intermediate. bham.ac.ukmdpi.com

| Base | Electrophile (E⁺) | Reaction Type | Product |

| Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | Alkylation | α-Alkyl Ketone |

| Sodium Hydride (NaH) | Acyl Chloride (RCOCl) | Acylation | β-Diketone |

| LDA, then TMSCl | - | Silyl Enol Ether Formation | Silyl Enol Ether |

Transformations Involving the 1,3-Dioxolane (B20135) Heterocycle

The 1,3-dioxolane ring functions as a protecting group for a carbonyl functionality and exhibits its own characteristic reactivity, particularly under acidic or radical conditions.

The 1,3-dioxolane group is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the parent carbonyl group. organic-chemistry.orgwikipedia.org This deprotection is a crucial step in multi-step syntheses where the carbonyl group needed to be masked during other transformations.

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst.

Ring Opening: The protonated intermediate undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation and Elimination: Subsequent proton transfers and elimination of ethylene (B1197577) glycol yield the deprotected carbonyl compound and regenerate the acid catalyst.

A variety of acidic conditions can be employed for this deprotection, ranging from aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.orgresearchgate.net

| Catalyst/Reagent | Solvent | Conditions |

| Aqueous HCl or H₂SO₄ | Water/THF | Room Temperature |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Reflux |

| Indium(III) trifluoromethanesulfonate | Acetone/Water | Room Temperature or Microwave |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C wikipedia.org |

The acetal (B89532) moiety of the 1,3-dioxolane ring can participate in radical reactions. These transformations typically initiate via the abstraction of a hydrogen atom from the carbon atom situated between the two oxygen atoms (the C2 position). This process generates a stabilized acetal radical.

This radical species can then engage in a variety of subsequent reactions:

Addition to Alkenes: The radical can add to electron-deficient alkenes in a radical chain mechanism. acs.org

Rearrangement: Radical-chain redox rearrangements can occur, leading to deoxygenation and ester formation. researchgate.net

Cyclization: If an unsaturated moiety is present elsewhere in the molecule, an intramolecular radical cyclization can take place, forming a new ring system. mdpi.comwikipedia.org

These radical processes offer synthetic routes to functionalized products that are complementary to ionic reaction pathways. The formation of radical species has been observed in model oxidation reactions of dioxolane derivatives. researchgate.net

| Initiator/Mediator | Reaction Type | Intermediate | General Product |

| Di-tert-butyl peroxide (DTBP) | Redox Rearrangement | Acetal Radical | Deoxy-benzoate derivative researchgate.net |

| Visible light/Iridium catalyst | Addition to Alkene | Acetal Radical | Functionalized Alkane acs.org |

| Tri-n-butyltin hydride (Bu₃SnH) | Cyclization | Acetal Radical | Cyclic Ether/Lactone mdpi.com |

Cycloaddition Reactions of Dioxolane-Substituted Olefins

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds at the expense of pi bonds. Dioxolane-substituted olefins, which can be derived from or are structurally related to this compound, serve as versatile components in these transformations. The nature of the cycloaddition is often dictated by the electronic properties of the dioxolane-substituted olefin and its reaction partner.

Two prominent types of cycloaddition reactions involving such substrates are the [4+2] cycloaddition, or Diels-Alder reaction, and the [3+2] cycloaddition. The Diels-Alder reaction involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.org For this reaction to be efficient, there is typically a requirement for electronic complementarity between the diene and the dienophile; one component should be electron-rich and the other electron-poor. libretexts.org

Research has explored the Diels-Alder chemistry of dioxolane-based systems, such as (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, which serves as a chiral ketene equivalent. researchgate.netmdpi.com This compound reacts with various dienes to produce chiral cyclic adducts, demonstrating the utility of the dioxolane moiety in stereocontrolled synthesis. researchgate.net

The [3+2] cycloaddition involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. A common example is the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to yield an isoxazolidine. organicreactions.orgwikipedia.org This reaction is a concerted, pericyclic process, and its regioselectivity is governed by frontier molecular orbital (FMO) theory. wikipedia.org The electronic nature of the substituents on both the nitrone and the dioxolane-substituted olefin dictates the orbital interactions and, consequently, the structure of the product. wikipedia.org For instance, electron-donating groups on the olefin favor a specific regiochemical outcome by raising the energy of the highest occupied molecular orbital (HOMO). wikipedia.org

| Cycloaddition Type | Reactants | Product | Key Features |

| [4+2] Diels-Alder | Diene + Dioxolane-substituted olefin (Dienophile) | Six-membered carbocycle | Highly stereospecific; rate influenced by electron-donating/withdrawing groups. libretexts.org |

| [3+2] Nitrone-Olefin | Nitrone (1,3-dipole) + Dioxolane-substituted olefin (Dipolarophile) | Five-membered isoxazolidine ring | Concerted, pericyclic mechanism; regioselectivity controlled by frontier molecular orbitals. wikipedia.org |

Advanced Catalytic Reactions

Transition Metal-Catalyzed Coupling and C-H Activation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Catalysts based on palladium, rhodium, and copper are frequently employed in cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions) and, more recently, in C-H activation/functionalization. researchgate.netresearchgate.netbeilstein-journals.org These methods provide powerful strategies for modifying complex molecules such as derivatives of this compound.

Cross-coupling reactions typically involve an organic halide or triflate and an organometallic reagent. For a molecule like this compound, functionalization of the phenyl ring can be achieved via these methods. For example, a halogenated version of the phenylethanone core could be coupled with a variety of boronic acids (Suzuki coupling) to introduce new aryl or alkyl substituents. ysu.am

Direct C-H activation has emerged as a more atom-economical approach, avoiding the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.org This strategy involves the direct cleavage of a C-H bond and its subsequent transformation. Research has shown that weakly coordinating groups can direct a metal catalyst to a specific C-H bond. For instance, rhodium(III) catalysts have been used for the C-H activation-initiated annulation of aryl enaminones with vinyl-1,3-dioxolan-2-one, a compound structurally related to the subject's scaffold. researchgate.net Similarly, rhodium catalysis can achieve the ortho-alkylation of aromatic compounds through a C-H activation mechanism involving coordination, migratory insertion, and protonation steps. mdpi.com

| Catalytic System | Reaction Type | Application Example | Key Features |

| Palladium/Phosphine Ligand | Suzuki Cross-Coupling | Coupling of an aryl bromide with a boronic acid. ysu.am | Forms C-C bonds; broad substrate scope. researchgate.net |

| Rhodium(III)/Cp * | C-H Activation/Annulation | Reaction of arylhydrazines or azobenzenes with olefins. mdpi.com | Direct functionalization of C-H bonds, high regioselectivity. |

| Copper(I) | Ullmann-type Coupling | Synthesis of phenols from aryl halides. researchgate.netbeilstein-journals.org | Useful for C-O and C-S bond formation. |

Organocatalytic Activation and Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. A primary mode of activation in organocatalysis involves the formation of transient, highly reactive intermediates such as iminium ions and enamines from carbonyl compounds. scispace.com

The ketone functionality in this compound is a prime handle for organocatalytic transformations. In the presence of a chiral secondary amine catalyst (e.g., a proline derivative), the ketone can reversibly form a nucleophilic enamine intermediate. This enamine can then participate in a variety of stereoselective reactions. For example, it can undergo a Michael addition to an α,β-unsaturated aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent intramolecular cyclization can lead to complex heterocyclic structures in a single, well-orchestrated sequence. scispace.com

This strategy has been successfully applied in multicomponent reactions, where three or more reactants are combined in a one-pot procedure to generate a complex product. scispace.com The enamine, formed from a ketone and an organocatalyst, can react with an electrophile, and the resulting intermediate can be trapped by a third component, leading to the rapid construction of molecular complexity with high enantioselectivity. scispace.com

| Organocatalyst Type | Activation Mode | Intermediate | Typical Transformation |

| Secondary Amines (e.g., Proline) | Enamine Catalysis | Enamine | Michael Addition, Aldol (B89426) Reaction, Mannich Reaction |

| Secondary Amines (e.g., MacMillan Catalyst) | Iminium Catalysis | Iminium Ion | Diels-Alder Reaction, Friedel-Crafts Alkylation |

| Thioureas/Squaramides | Hydrogen Bonding | Activated Electrophile | Michael Addition, Henry Reaction |

Photoredox-Mediated Transformations

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates under mild conditions. recercat.cat Common photoredox catalysts include ruthenium(II) and iridium(III) polypyridyl complexes, which can be excited by light to potent oxidant or reductant states. recercat.cat

This technology enables a wide range of transformations that are often complementary to traditional thermal methods. For a molecule like this compound, photoredox catalysis could be employed for C-H functionalization, cross-coupling reactions, or the introduction of various functional groups.

A powerful modern strategy is dual catalysis, which combines a photoredox catalyst with another catalytic cycle, such as one involving nickel. In photoredox/nickel dual catalysis, the photocatalyst generates an alkyl radical from a suitable precursor, which then enters the nickel catalytic cycle to participate in a cross-coupling reaction with an aryl halide. semanticscholar.org This approach has been used to couple C(sp³)-hybridized organoboron reagents with aryl bromides, a transformation that can be challenging under traditional conditions. semanticscholar.org The dioxolane moiety in the target compound would likely be stable under these mild, room-temperature conditions, allowing for selective modification of other parts of the molecule. semanticscholar.org

| Catalyst System | Role of Light | Key Intermediate | Potential Transformation of Substrate |

| [Ru(bpy)₃]²⁺ or Ir(ppy)₃ | Excitation of catalyst to initiate electron transfer. recercat.cat | Radical cation or radical anion | C-H arylation of the phenyl ring. |

| Photoredox/Nickel Dual Catalysis | Generation of alkyl radical via SET. semanticscholar.org | Alkyl radical | Cross-coupling at the benzylic position (after modification). |

| Eosin Y (Organic Dye) | Photosensitization | Triplet-state sensitizer | [2+2] Cycloadditions. |

Mechanistic Elucidation of Reactions Involving 2 1,3 Dioxolan 2 Yl 1 Phenylethanone and Analogous Systems

Reaction Pathway Mapping and Identification of Transient Intermediates

Understanding the complete reaction pathway, including the identification of fleeting intermediates, is paramount to mechanistic chemistry. The dual functionality of 2-(1,3-dioxolan-2-yl)-1-phenylethanone allows for a rich variety of reaction mechanisms, often involving highly reactive transient species.

Carbonyl Reactivity: Zwitterionic and Radical Intermediates

The reactivity of the carbonyl group in α-keto acetals like this compound is a focal point of mechanistic investigation. Nucleophilic addition to the carbonyl carbon is a characteristic reaction, which can proceed through various intermediates depending on the reaction conditions and the nature of the nucleophile.

While direct evidence for zwitterionic intermediates in the carbonyl reactions of this compound is not extensively documented in dedicated studies of this specific molecule, their formation is a plausible mechanistic pathway in certain contexts, particularly in reactions with polar reagents. Zwitterionic intermediates are often proposed in cycloaddition reactions and can be favored by polar solvents and substituents that stabilize charge separation. nih.govmdpi.com For instance, in related systems, the polar nature of intermolecular interactions has been shown to favor stepwise mechanisms involving zwitterionic intermediates. mdpi.com

Radical intermediates, on the other hand, are more commonly generated under photochemical conditions. Visible-light-induced photoredox catalysis has emerged as a powerful tool for the generation of dioxolanyl radicals. escholarship.org This methodology often involves a hydrogen atom transfer (HAT) process. For example, the generation of a dioxolanyl radical can be achieved, which can then participate in subsequent reactions such as conjugate additions. escholarship.org The photochemical generation of acyl radicals is also a well-established process that can be initiated by various photoredox catalysts. uni-regensburg.de In the context of this compound, irradiation could potentially lead to the formation of radical species, influencing the reaction pathway. For instance, photochemical reactions of vicinal ketoesters can proceed via a 1,6-HAT to form a biradical intermediate. beilstein-journals.org

Dioxolane Ring Formation: 1,3-Dioxolan-2-yl Cation Pathways

The formation and cleavage of the dioxolane ring are fundamental reactions of this class of compounds. The acid-catalyzed hydrolysis of acetals and ketals is a well-studied process that proceeds through a resonance-stabilized carbocation intermediate. researchgate.net In the case of this compound, protonation of one of the dioxolane oxygen atoms, followed by the departure of ethylene (B1197577) glycol, would lead to the formation of a 1,3-dioxolan-2-yl cation. The stability of this cation is crucial for the facility of the hydrolysis reaction.

The formation of the dioxolane ring, the reverse reaction, also proceeds through a similar cationic intermediate. The reaction of a ketone with ethylene glycol in the presence of an acid catalyst involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the hydroxyl groups of ethylene glycol to form a hemiketal. Subsequent protonation of the hydroxyl group of the hemiketal and elimination of water generates an oxocarbenium ion, which is then trapped by the second hydroxyl group to form the dioxolane ring.

Stereoselective formation of substituted 1,3-dioxolanes has been achieved through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkenes with hypervalent iodine. mdpi.com The stereoselective trapping of this cationic intermediate by a nucleophile dictates the stereochemistry of the final product. mdpi.com

Catalytic Cycles and Metallacycle Intermediates

While specific catalytic cycles involving metallacycle intermediates for this compound are not extensively detailed in the literature, analogous systems provide insight into potential pathways. Transition-metal-catalyzed reactions often proceed through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

In related chemistries, the formation of metallacycle intermediates is a key step. For instance, the catalytic asymmetric synthesis of zinc metallacycles can be achieved through the transition-metal-catalyzed reductive coupling of alkynes and imines. organic-chemistry.org This process involves the formation of a cobalt metallacyclic intermediate, followed by transmetalation to zinc. organic-chemistry.org Such metallacycle intermediates can then be functionalized to afford a variety of products. The study of metal-mediated transformations of strained intermediates has also provided examples of metallacycle involvement in complex organic transformations. escholarship.org

Stereochemical Mechanism and Diastereoselectivity Control Elements

The presence of a stereocenter at the 2-position of the dioxolane ring and the prochiral nature of the carbonyl group in this compound introduce elements of stereochemistry into its reactions. Understanding and controlling the diastereoselectivity of these reactions is a significant aspect of its synthetic utility.

The stereochemical outcome of nucleophilic additions to the carbonyl group is often governed by empirical models such as Cram's rule, the Felkin-Anh model, and chelation control. In the absence of a chelating metal, the Felkin-Anh model generally predicts the stereochemical outcome based on the steric hindrance of the substituents on the adjacent chiral center. For this compound, the dioxolane ring would act as a substituent influencing the trajectory of the incoming nucleophile.

In reactions involving the dioxolane ring itself, the stereochemistry of the ring can direct the approach of reagents. For example, in the diastereoselective reduction of β-(1,3-dioxan-4-yl)ketones, the existing stereochemistry of the dioxane ring influences the stereochemical outcome of the ketone reduction. researchgate.net Similarly, the stereoselective formation of substituted 1,3-dioxolanes can be achieved by controlling the nucleophilic attack on a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. mdpi.com The steric bulk of the substituents on the dioxolane ring can create a facial bias, leading to the preferential formation of one diastereomer. mdpi.com

The table below summarizes the diastereomeric ratios observed in the reduction of analogous β-(1,3-dioxan-4-yl)ketones, illustrating the influence of the heterocyclic ring on stereoselectivity. researchgate.net

| Substrate | Reducing Agent | Lewis Acid | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| β-(1,3-dioxan-4-yl)ketone analog 1 | LiBH4 | Eu(OTf)3 | 8:1 |

| β-(1,3-dioxan-4-yl)ketone analog 2 | LiBH4 | - | 1:1.5 |

Kinetic and Thermodynamic Profiling of Key Steps

The rates and equilibria of chemical reactions are governed by their kinetic and thermodynamic parameters. For reactions involving this compound, profiling these parameters for key steps such as carbonyl addition and dioxolane hydrolysis is essential for optimizing reaction conditions and understanding the underlying mechanism.

Kinetic studies on the acid-catalyzed hydrolysis of analogous ethylene ketals have been conducted. The hydrolysis of cyclohexanone (B45756) ethylene ketals was monitored, and the time required for 50% conversion was determined. ias.ac.in The rate of hydrolysis was found to be influenced by the nature of substituents on the cyclohexane (B81311) ring, highlighting the role of electronic and steric effects on the stability of the carbocation intermediate. ias.ac.in

The table below presents kinetic data for the hydrolysis of analogous ethylene ketals, providing an indication of the relative rates of such reactions. ias.ac.in

| Substrate (β-substituted cyclohexanone ethylene ketal) | Time for 50% Conversion (t½) at 20°C |

|---|---|

| X = H₂ | Relatively Fast |

| X = OCH₂CH₂O | Intermediate |

| X = SCH₂CH₂S | Slower |

| X = O | Slowest |

Computational Chemistry Applications in the Study of 2 1,3 Dioxolan 2 Yl 1 Phenylethanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of organic molecules. DFT methods are used to determine optimized molecular geometries, electronic energies, and the distribution of electrons within a molecule. For derivatives of acetophenone (B1666503), such as 2-(1,3-Dioxolan-2-yl)-1-phenylethanone, DFT calculations can provide a detailed picture of the electronic properties.

Studies on substituted acetophenones have demonstrated the utility of DFT in examining how different functional groups affect the electronic and structural properties of the molecule. For instance, research on bromoacetophenone isomers using the B3LYP/CEP-121G protocol has shown how the position of a substituent can influence total energies, thermodynamic data, and electronic states. researchgate.net Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to ensure the optimized structure is a true minimum on the potential energy surface.

The electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

For this compound, DFT calculations would likely be performed at a level of theory such as B3LYP with a suitable basis set like 6-311G(d,p) to obtain accurate geometries and electronic properties. nih.gov While specific DFT studies on this compound are not prevalent in the literature, the established methodologies for similar acetophenone derivatives provide a clear framework for how such an investigation would be conducted. researchgate.netnih.govscispace.com

Table 1: Representative DFT Functionals and Basis Sets for Electronic Structure Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization and electronic properties of organic molecules. |

| M06-2X | def2-TZVPP | Improved accuracy for non-covalent interactions and thermochemistry. nih.gov |

| PBE0 | aug-cc-pVTZ | High-accuracy calculations of electronic and spectroscopic properties. |

Theoretical Prediction of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the energy barriers associated with chemical transformations. For this compound, theoretical methods can be applied to study reactions involving either the ketone functionality or the dioxolane ring. The formation of the dioxolane ring itself, a ketal, from a ketone and a diol is a well-understood acid-catalyzed process that can be modeled computationally. youtube.comwikipedia.orglibretexts.org

The mechanism of ketal formation involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water leads to a resonance-stabilized carbocation, which is then attacked by the second hydroxyl group of the diol. libretexts.org Deprotonation yields the final ketal product. Each of these steps can be modeled using computational methods to determine the structures of intermediates and transition states, as well as their relative energies.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The energy difference between the reactants and the highest energy transition state on this path corresponds to the activation energy, or energy barrier, of the reaction. For example, DFT-modeled free energy profiles have been used to investigate the reduction of acetophenone. researchgate.net

While specific theoretical predictions for reaction mechanisms involving this compound are not widely available, the general principles of computational reaction mechanism studies are well-established. Such studies would provide valuable insights into the reactivity of this compound, for instance, in its hydrolysis back to the parent ketone or in reactions at the alpha-carbon to the carbonyl group.

Analysis of Reactivity Descriptors and Bonding Characteristics

Local reactivity descriptors, such as Fukui functions and local softness, can identify the most reactive sites within a molecule. ugent.be For this compound, these descriptors would be expected to highlight the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack at this position. The phenyl ring would also exhibit regions susceptible to electrophilic substitution, and the oxygen atoms of the dioxolane ring would be identified as nucleophilic centers.

Bonding characteristics can be analyzed using methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. QTAIM can be used to characterize the nature of chemical bonds, such as whether they are primarily covalent or ionic. NBO analysis provides information about charge distribution and orbital interactions within the molecule, such as hyperconjugation. For instance, in diacetamide (B36884) derivatives, NBO analysis has been used to understand the delocalization of the nitrogen lone pair. mdpi.com

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Significance |

| Global Descriptors | |

| Chemical Potential (μ) | Tendency of electrons to escape from the system. |

| Hardness (η) | Resistance to change in electron distribution. |

| Softness (S) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

| Local Descriptors | |

| Fukui Function (f(r)) | Indicates the most likely sites for electrophilic, nucleophilic, or radical attack. |

| Local Softness (s(r)) | Site-specific reactivity, related to the Fukui function. |

Conformational Analysis of the Dioxolane Ring

The five-membered dioxolane ring is not planar and can adopt various conformations. The two most common conformations are the envelope (or half-chair) and the twist (or skew) conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

Computational methods are well-suited for studying the conformational preferences of cyclic molecules. By calculating the relative energies of different conformers, the most stable conformation and the energy barriers to interconversion can be determined. For substituted 1,3-dioxolanes, the nature and position of the substituents will influence the conformational equilibrium.

For this compound, the bulky phenylethanone group at the 2-position of the dioxolane ring will play a significant role in determining the preferred conformation. Computational modeling would allow for the exploration of the potential energy surface to identify the global minimum energy structure and any other low-energy conformers that may be present in equilibrium.

Table 3: Common Conformations of the 1,3-Dioxolane (B20135) Ring

| Conformation | Description |

| Envelope (Half-Chair) | Four atoms are coplanar, and one atom is out of the plane. |

| Twist (Skew) | No four atoms are coplanar; characterized by a C2 axis of symmetry. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) for Configurational and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and probing the dynamic conformational behavior of 2-(1,3-Dioxolan-2-yl)-1-phenylethanone in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus.

In ¹H NMR, the aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.4 and 8.0 ppm. The protons on the methylene (B1212753) group adjacent to the carbonyl (Cα) would likely resonate around 3.0-3.5 ppm, while the methine proton on the dioxolane ring (at C2) would appear further downfield, likely between 5.0 and 5.5 ppm, due to the deshielding effect of two adjacent oxygen atoms. The methylene protons of the dioxolane ring itself are expected to show complex multiplets around 3.8-4.2 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon is highly deshielded and expected to have a characteristic resonance in the 190-200 ppm range. pressbooks.pub The carbons of the phenyl ring would appear between 128 and 138 ppm, while the acetal (B89532) carbon of the dioxolane ring would be found around 100-105 ppm.

Conformational analysis of the five-membered dioxolane ring is of particular interest. This ring is not planar and typically exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. acs.org At room temperature, the rate of interconversion between these conformers is often rapid on the NMR timescale, resulting in time-averaged signals. nih.gov For instance, the four methylene protons on the dioxolane ring might appear as a single symmetrical multiplet. nih.gov Variable-temperature NMR studies could potentially "freeze out" individual conformers at low temperatures, allowing for the determination of the energy barriers between them and the identification of the most stable conformation.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.4 - 8.0 |

| Methine (O-CH-O) | 5.0 - 5.5 | |

| Dioxolane Methylene (O-CH₂-CH₂-O) | 3.8 - 4.2 | |

| Methylene (CO-CH₂) | 3.0 - 3.5 | |

| ¹³C | Carbonyl (C=O) | 190 - 200 |

| Aromatic (C₆H₅) | 128 - 138 | |

| Acetal Carbon (O-CH-O) | 100 - 105 | |

| Dioxolane Methylene (O-CH₂-CH₂-O) | 65 - 70 | |

| Methylene (CO-CH₂) | 45 - 50 |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula of this compound. Techniques like electrospray ionization (ESI) or electron ionization (EI) are used to generate a molecular ion (M⁺·) or a protonated molecule ([M+H]⁺), whose mass can be measured with high precision, confirming the molecular formula C₁₁H₁₂O₃.

Beyond molecular formula confirmation, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides a roadmap of the molecule's structure. For aromatic ketones, fragmentation is highly predictable. whitman.edu The primary and most characteristic cleavage is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This results in the formation of a highly stable benzoylium cation, which is often the base peak in the spectrum. whitman.edumiamioh.edu

Another significant fragmentation pathway involves the cleavage of the bond between the phenyl group and the carbonyl carbon, leading to a phenyl cation. Further fragmentation of the dioxolane ring can also occur. A McLafferty rearrangement is plausible, involving the transfer of a hydrogen atom from a γ-position (on the dioxolane ring) to the carbonyl oxygen, followed by the elimination of a neutral molecule. nih.gov

| m/z (Exact Mass) | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 192.0786 | Molecular Ion | [C₁₁H₁₂O₃]⁺· | Parent Molecule |

| 105.0340 | Benzoylium Cation | [C₇H₅O]⁺ | α-cleavage of C-C bond next to carbonyl |

| 87.0446 | Dioxolanylmethyl Cation | [C₄H₇O₂]⁺ | α-cleavage of C-C bond next to carbonyl |

| 77.0391 | Phenyl Cation | [C₆H₅]⁺ | Cleavage of Ph-CO bond |

| 73.0290 | 1,3-Dioxolan-2-ylium Cation | [C₃H₅O₂]⁺ | Cleavage within the side chain |

Advanced Vibrational Spectroscopy (IR) for Functional Group Signatures

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies. pressbooks.pub

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, conjugation with the phenyl ring typically lowers this frequency to the 1685-1690 cm⁻¹ region. libretexts.org

The dioxolane ring (a cyclic ketal) gives rise to a series of strong, characteristic C-O-C stretching bands in the fingerprint region (1200-1020 cm⁻¹). blogspot.com The C-O-C-O-C system of the ketal results in several distinct, strong bands, often described as a set of four or five absorptions, which are diagnostic for this functional group. blogspot.comresearchgate.net

Other expected absorptions include the C-H stretching vibrations. Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will absorb just below 3000 cm⁻¹. pressbooks.pub

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1690 - 1685 | C=O Stretch | Conjugated Ketone | Strong |

| 1600, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1200 - 1020 | C-O-C Stretch | Dioxolane (Ketal) | Multiple Strong Bands |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of this compound in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, allowing for a definitive assignment of the molecule's conformation and stereochemistry.

The analysis would reveal the solid-state conformation of the five-membered dioxolane ring, which is expected to adopt a non-planar envelope or twist geometry to minimize steric and torsional strain. It would also define the spatial relationship between the phenyl ring, the carbonyl group, and the dioxolane moiety. Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement would also be elucidated.

Based on crystallographic studies of similar molecules, one can anticipate the kind of data that would be obtained. nih.gov For example, analysis of related structures often reveals specific crystal systems and space groups. nih.gov This technique is the gold standard for confirming the absolute configuration of chiral centers, though the target molecule is achiral.

| Parameter | Description | Example Value (from related structures) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic / Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Cell Lengths (Å) | Dimensions of the unit cell (a, b, c). | a ≈ 5-15, b ≈ 8-20, c ≈ 15-30 |

| Cell Angles (°) | Angles of the unit cell (α, β, γ). | α = 90, β ≈ 90-100, γ = 90 |

| Dioxolane Ring Conformation | The puckering of the five-membered ring. | Envelope or Twist |

Role As a Key Synthetic Intermediate and Building Block in Complex Molecule Construction

Synthesis of Advanced Pharmaceutical Precursors

The molecular frameworks derived from 2-(1,3-Dioxolan-2-yl)-1-phenylethanone are prevalent in a wide array of biologically active compounds and are considered valuable precursors in pharmaceutical development. The controlled unmasking of its 1,2-dicarbonyl structure provides a direct route to pharmacologically significant scaffolds.

Many important classes of drugs are based on nitrogen-containing heterocyclic rings. nih.gov The imidazole (B134444) ring, for instance, is a key pharmacophore found in compounds that exhibit a range of biological activities, including the inhibition of enzymes like p38 MAP kinase and B-Raf kinase. sciepub.com Synthetically, the 1,2-dicarbonyl moiety, readily generated from this compound, is a crucial component for constructing these rings.

Furthermore, this building block is a precursor for other important synthetic intermediates. For example, it is used in the preparation of β-keto-sulfones, which are valuable precursors for a variety of subsequent reactions, including Michael additions and Knoevenagel condensations, leading to the synthesis of chalcones, vinyl sulfones, and other polyfunctionalized molecules. nih.gov The pyrazine (B50134) nucleus is another structure accessible from this precursor that is found in compounds with antibacterial, antitumor, and antibiotic properties. nih.gov

| Heterocyclic Scaffold | Pharmaceutical Relevance/Application | Reference |

|---|---|---|

| Imidazole | Inhibitors of p38 MAP kinase, B-Raf kinase, TGF-β1 type 1 ALK5; anti-inflammatory, antibacterial, and antitumor agents. | sciepub.com |

| Pyrazine | Antibacterial, antitumor, and antibiotic activities; used in experimental cancer drugs and as intermediates for agricultural chemicals. | nih.gov |

| Oxazole | Core structure in molecules with anti-microbial, anti-fungal, anti-cancer, and anti-inflammatory effects. | researchgate.net |

| β-Keto-Sulfones | Versatile intermediates for synthesizing chalcones, allenes, and other complex precursors for bioactive molecules. | nih.gov |

Construction of Diverse Heterocyclic Frameworks

The primary application of this compound in synthesis is its role as a masked 1,2-dicarbonyl compound for the construction of heterocycles. Upon acid-catalyzed hydrolysis, the dioxolane ring opens to reveal phenylglyoxal, a highly reactive species that readily participates in condensation reactions to form a variety of ring systems.

Imidazole Synthesis: The synthesis of substituted imidazoles is a classic application. In methods such as the Debus-Radziszewski imidazole synthesis, a 1,2-dicarbonyl compound (phenylglyoxal), an aldehyde, and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate) are condensed to form tri-substituted imidazoles. sciepub.comnih.govsemanticscholar.org The use of the protected acetal (B89532) allows chemists to perform other reactions on the molecule or reaction partners before initiating the final ring-forming condensation, thereby preventing unwanted side reactions.

Pyrazine and Quinoxaline Synthesis: Pyrazine rings are traditionally synthesized via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.govresearchgate.net The reaction of deprotected this compound with ethylenediamine (B42938) yields a phenyl-substituted pyrazine. Similarly, condensation with 1,2-diaminobenzene (o-phenylenediamine) provides a direct route to phenyl-substituted quinoxalines, which are important bicyclic heteroaromatic scaffolds. nih.gov

Other Heterocyclic Systems: The versatility of the dicarbonyl moiety extends to other heterocyclic systems. Related protected dicarbonyls, such as glyoxal (B1671930) dimethyl acetal, have been employed in multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction to produce complex, fused imidazole heterocycles. nih.gov This highlights the potential of this compound in similar advanced, one-pot synthetic strategies.

| Target Heterocycle | Key Reactants (Post-Deprotection) | General Reaction Type | Reference |

|---|---|---|---|

| Tri-substituted Imidazole | Phenylglyoxal, Aldehyde, Ammonium Acetate | Multicomponent Condensation | nih.govsemanticscholar.org |

| Pyrazine | Phenylglyoxal, 1,2-Diamine (e.g., Ethylenediamine) | Condensation/Dehydrogenation | nih.govresearchgate.net |

| Quinoxaline | Phenylglyoxal, 1,2-Diaminobenzene | Condensation/Dehydrogenation | nih.gov |

| Fused Imidazoles | Protected Dicarbonyl, Isocyanide, Amidine | Groebke–Blackburn–Bienaymé (GBB) Reaction | nih.gov |

Application in Total Synthesis of Natural Product Analogs

While specific applications of this compound in the completed total synthesis of complex natural products are not extensively documented under its own name, its utility is evident from its capacity to generate core structural motifs found within natural product families. The heterocycles it produces are key components of numerous alkaloids and other bioactive natural compounds.

The strategic value of this building block lies in its contribution to Diversity-Oriented Synthesis (DOS). mdpi.com DOS strategies aim to create libraries of structurally diverse molecules, often based on natural product scaffolds, for screening in drug discovery. mdpi.com By providing efficient access to imidazole, pyrazine, and other heterocyclic cores, this compound enables the rapid generation of analogs of natural products. For example, related dioxolanone intermediates have been successfully employed in the synthesis of pulvinones, a class of naturally occurring pigments. rsc.org This demonstrates the principle of using protected carbonyl compounds to construct complex natural product frameworks.

Development of Novel Organic Reagents and Scaffolds

Beyond its role as a simple intermediate, this compound functions as a foundational building block for the creation of more complex reagents and novel molecular scaffolds. Its protected nature is key to this application, allowing for its stable incorporation into a larger molecule before the dicarbonyl functionality is required for a subsequent, complexity-building transformation.

An excellent example is its use in preparing β-keto-sulfones. nih.gov These resulting compounds are not end products but are themselves versatile reagents, armed with multiple reactive sites for further synthetic elaboration. nih.gov This transformation effectively converts a simple building block into a more advanced and functionalized reagent.

Furthermore, the principles demonstrated by the use of similar protected dicarbonyls suggest wider applications. For instance, glyoxal acetals have been used to synthesize novel imidazole-fused heterocyclic dimers that exhibit tunable fluorescent properties. nih.gov This illustrates a strategy where a simple building block is used to construct a sophisticated molecular scaffold with specific, designed functions, moving beyond purely structural roles into the realm of functional materials. The ability to unmask a reactive dicarbonyl at will is a powerful tool for developing novel and intricate molecular architectures that would be difficult to access through other synthetic routes.

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography using ethyl acetate/hexane mixtures, followed by recrystallization from ethanol.

- Monitoring : TLC with n-hexane:ethyl acetate (9:1) to track reaction progress .

Q. Example Reaction Data

| Parameter | Value/Description |

|---|---|

| Yield | 65–75% (typical for Pd-catalyzed) |

| Key By-Products | Unreacted aryl halides, diaryl ketones |

| Purification Method | Column chromatography (SiO₂) |

How is the structural integrity of this compound confirmed in academic research?

Basic Research Question

Analytical Techniques :

Q. Example Crystallographic Data

| Parameter | Value (from similar compounds) |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Bond Length (C=O) | 1.21 Å |

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Question

Case Study : Overlapping ¹H NMR signals (e.g., aryl and dioxolane protons).

Q. Example IR Data Interpretation

| Observed Peak (cm⁻¹) | Assignment | Potential Contradiction Source |

|---|---|---|

| 1684 | C=O stretch | Solvent residue (e.g., DMF) |

| 1596 | Aryl C=C stretch | Oxidation by-products |

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Advanced Research Question

Common Issues :

Q. Refinement Parameters

| Software | SHELXL-2018/3 |

|---|---|

| R-factor (Final) | 0.041 |

| Residual Density | ±0.25 e·Å⁻³ |

How does the dioxolane ring influence the compound’s reactivity in further functionalization?

Advanced Research Question

Reactivity Insights :

- Protection/Deprotection : The dioxolane acts as a carbonyl-protecting group. Acidic hydrolysis (e.g., HCl/THF) regenerates the ketone.

- Electrophilic Substitution : The electron-rich dioxolane directs electrophiles to the para position of the phenyl ring.

- Stability : Resists nucleophilic attack under basic conditions but is susceptible to strong acids .

Q. Example Reaction Pathway

| Step | Conditions | Outcome |

|---|---|---|

| Deprotection | 1M HCl, THF, 50°C, 2h | 1-Phenylethanone |

| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | Diaryl ketone derivatives |

What methodologies are employed to identify and characterize by-products in its synthesis?

Advanced Research Question

By-Product Analysis :

Q. Example By-Product Data

| By-Product | HRMS (Found) | Proposed Structure |

|---|---|---|

| Diaryl Ketone | 429.1512 | Bis(4-fluorophenyl)ketone |

| Unreacted Halide | 189.0321 | 4-Fluorobromobenzene |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.